Cas no 17687-58-0 (1-amino-3-methylbutan-2-ol)

1-Amino-3-methylbutan-2-ol is a chiral amino alcohol with the molecular formula C₅H₁₃NO. This compound features both hydroxyl and amino functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its branched alkyl chain enhances steric influence, which can be advantageous in asymmetric catalysis and ligand design. The presence of primary amine and secondary alcohol moieties allows for further derivatization, enabling the synthesis of complex molecules. Due to its structural properties, it is also of interest in the preparation of biologically active compounds and fine chemicals. The compound is typically handled under controlled conditions to preserve its reactivity and stability.
1-amino-3-methylbutan-2-ol structure
1-amino-3-methylbutan-2-ol structure
商品名:1-amino-3-methylbutan-2-ol
CAS番号:17687-58-0
MF:C5H13NO
メガワット:103.16282
MDL:MFCD09260580
CID:838070
PubChem ID:22348641

1-amino-3-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-Butanol, 1-amino-3-methyl-
    • 1-AMINO-3-METHYL-BUTAN-2-OL
    • 1-amino-3-methylbutan-2-ol
    • 1-Amino-2-hydroxy-3-methyl-butan
    • A67179
    • AC1Q1O8I
    • Aminomethyl-isopropyl-carbinol
    • EN300-67264
    • F2189-0861
    • 1-Amino-3-methyl-2-butanol HCl
    • MFCD09260580
    • 17687-58-0
    • SCHEMBL113473
    • 208850-56-0
    • DA-09208
    • 1-amino-3-methyl-2-butanol
    • BS-12739
    • DTXSID00625111
    • ALBB-027973
    • V10285
    • AKOS010571971
    • (+)-1-Amino-3-methylbutan-2-ol
    • KYUPIHBUKDNZKE-UHFFFAOYSA-N
    • MDL: MFCD09260580
    • インチ: InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3
    • InChIKey: KYUPIHBUKDNZKE-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C(CN)O

計算された属性

  • せいみつぶんしりょう: 103.099714038g/mol
  • どういたいしつりょう: 103.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 45.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1-amino-3-methylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB286228-1 g
1-Amino-3-methyl-butan-2-ol; 95%
17687-58-0
1g
€447.00 2022-03-25
Enamine
EN300-67264-0.1g
1-amino-3-methylbutan-2-ol
17687-58-0 95.0%
0.1g
$87.0 2025-03-13
Enamine
EN300-67264-1.0g
1-amino-3-methylbutan-2-ol
17687-58-0 95.0%
1.0g
$251.0 2025-03-13
Life Chemicals
F2189-0861-0.5g
1-amino-3-methylbutan-2-ol
17687-58-0 95%+
0.5g
$240.0 2023-09-06
Enamine
EN300-67264-0.25g
1-amino-3-methylbutan-2-ol
17687-58-0 95.0%
0.25g
$124.0 2025-03-13
Advanced ChemBlocks
P40479-5G
1-Amino-3-methyl-2-butanol hydrochloride
17687-58-0 95%
5G
$750 2023-09-15
Life Chemicals
F2189-0861-5g
1-amino-3-methylbutan-2-ol
17687-58-0 95%+
5g
$975.0 2023-09-06
Advanced ChemBlocks
P40479-250MG
1-Amino-3-methyl-2-butanol hydrochloride
17687-58-0 95%
250MG
$110 2023-09-15
Ambeed
A1205585-1g
1-Amino-3-methylbutan-2-ol
17687-58-0 97%
1g
$411.0 2024-04-22
Enamine
EN300-67264-10.0g
1-amino-3-methylbutan-2-ol
17687-58-0 95.0%
10.0g
$1396.0 2025-03-13

1-amino-3-methylbutan-2-ol 関連文献

1-amino-3-methylbutan-2-olに関する追加情報

1-Amino-3-Methylbutan-2-ol (CAS No. 17687-58-0): An Overview of Its Properties, Applications, and Recent Research

1-Amino-3-methylbutan-2-ol (CAS No. 17687-58-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as (R)-1-Amino-3-methylbutan-2-ol or (S)-1-Amino-3-methylbutan-2-ol, is a chiral molecule with a unique structure that makes it valuable in various applications. In this article, we will delve into the properties, applications, and recent research developments surrounding this compound.

Chemical Structure and Properties

1-Amino-3-methylbutan-2-ol is characterized by its chiral center, which gives rise to two enantiomers: (R)- and (S)- forms. The molecular formula of this compound is C5H13NO, and its molecular weight is approximately 103.16 g/mol. The compound is a colorless liquid with a boiling point of around 140°C and a melting point of -45°C. It is soluble in water and many organic solvents, making it easy to handle in laboratory settings.

The presence of the amino group and the hydroxyl group in the molecule imparts unique chemical reactivity to 1-amino-3-methylbutan-2-ol. These functional groups can participate in a variety of chemical reactions, such as nucleophilic substitution, condensation, and oxidation. The chiral nature of the molecule also makes it an important intermediate in the synthesis of chiral drugs and other biologically active compounds.

Synthesis and Production

The synthesis of 1-amino-3-methylbutan-2-ol can be achieved through several routes. One common method involves the reduction of the corresponding ketone or aldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach involves the asymmetric synthesis of the chiral centers using chiral catalysts or auxiliaries.

In industrial settings, the production of 1-amino-3-methylbutan-2-ol is optimized for yield and purity. Advanced techniques such as continuous flow reactors and biocatalytic processes are employed to ensure high efficiency and selectivity in the synthesis process. These methods not only improve the economic viability of production but also reduce environmental impact by minimizing waste generation.

Applications in Chemistry and Biology

1-Amino-3-methylbutan-2-ol finds extensive use as an intermediate in organic synthesis, particularly in the preparation of chiral drugs and pharmaceuticals. Its ability to undergo selective reactions at the amino and hydroxyl groups makes it a valuable building block for constructing complex molecules with specific stereochemistry.

In biological research, 1-amino-3-methylbutan-2-ol has been studied for its potential therapeutic applications. Recent studies have explored its role as a precursor for synthesizing compounds with anti-inflammatory, analgesic, and neuroprotective properties. For example, derivatives of this compound have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating specific signaling pathways.

Clinical Trials and Research Developments

The therapeutic potential of compounds derived from 1-amino-3-methylbutan-2-ol has been a focus of several clinical trials. One notable study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a novel treatment for inflammatory disorders.

In another study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of a derivative of 1-amino-3-methylbutan-2-ol. The results showed that this derivative could protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings open up new avenues for developing neuroprotective drugs based on this scaffold.

Safety Considerations and Environmental Impact

Safety is a critical aspect when handling any chemical compound. While 1-amino-3-methylbutan-2-ol is generally considered safe for laboratory use when proper safety protocols are followed, it is important to handle it with care to avoid skin contact or inhalation. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling.

In terms of environmental impact, efforts are being made to develop more sustainable methods for producing 1-amino-3-methylbutan-2-ol strong>. Green chemistry principles are increasingly being applied to minimize waste generation and reduce energy consumption during synthesis processes. Additionally, biodegradability studies are being conducted to ensure that any waste products from the production process do not pose long-term environmental risks.

FUTURE DIRECTIONS AND CONCLUSIONS strong> p > < p >The future outlook for 1-amino - 3 - methylbutan - 2 - ol strong >is promising . Ongoing research continues to uncover new applications for this versatile compound , particularly in the fields of drug discovery and biological research . As our understanding of its properties deepens , we can expect to see more innovative uses emerging from both academic laboratories and industrial settings . p > < p >In conclusion ,< strong > 1-amino - 3 - methylbutan - 2 - ol strong >( CAS No . 17687 - 58 - 0 ) stands out as a remarkable organic compound with diverse applications . Its unique chemical structure , combined with its potential therapeutic benefits , positions it at the forefront of modern chemical research . As research progresses , we can anticipate further advancements that will enhance our ability to harness its full potential . p > article > < / response >

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:17687-58-0)1-amino-3-methylbutan-2-ol
A902937
清らかである:99%
はかる:1g
価格 ($):370.0